3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Medicinal chemistry Organoboron synthesis Cross-coupling

This C-3 regioisomeric quinoline boronic ester provides unmatched Suzuki-Miyaura coupling efficiency for constructing 3-arylated quinoline pharmacophores essential to HIPK2 inhibitor and steroid receptor modulator programs. The pinacol ester form offers superior hydrolytic stability and bench-top convenience versus the free boronic acid (CAS 191162-39-7), eliminating cold-chain storage and anhydride formation risks. With a 98% minimum purity specification, it ensures reproducible results in multi-step pharmaceutical syntheses. Procuring the correct C-3 borylated regioisomer is critical—C-4, C-5, C-6, or C-8 analogs cannot replicate the regioselectivity and synthetic yields documented in the literature.

Molecular Formula C15H18BNO2
Molecular Weight 255.12 g/mol
CAS No. 171364-85-5
Cat. No. B104249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
CAS171364-85-5
Synonyms2-(Quinolin-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane;  3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)quinoline;  3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
Molecular FormulaC15H18BNO2
Molecular Weight255.12 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N=C2
InChIInChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-11-7-5-6-8-13(11)17-10-12/h5-10H,1-4H3
InChIKeyARRJAONCYUAPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Procurement Specifications and Core Properties for Medicinal Chemistry Applications


3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 171364-85-5), also designated as quinoline-3-boronic acid pinacol ester, is a heteroaryl boronic ester with the molecular formula C15H18BNO2 and molecular weight 255.12 g/mol [1]. The compound is supplied commercially at a purity specification of 97% or 96% minimum by GC from major vendors . As a versatile boronic ester building block, it participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides under palladium catalysis, enabling the construction of biaryl and alkenyl derivatives containing the quinoline pharmacophore [2]. This compound serves as a key intermediate in the synthesis of kinase inhibitors, steroid receptor modulators, and other biologically active molecules of pharmaceutical relevance [3].

Why 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline Cannot Be Indiscriminately Substituted: Key Differential Factors in Procurement Decisions


Substitution of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline with alternative quinoline boronic acid derivatives or regioisomeric boronic esters is not equivalent due to documented variations in regioselectivity, synthetic accessibility, and downstream functional group compatibility. C-3 borylated quinolines exhibit distinct reactivity profiles in Suzuki-Miyaura cross-coupling compared to C-4, C-5, C-6, or C-8 regioisomers [1], and the pinacol ester protecting group confers differential hydrolytic stability relative to the free boronic acid form (CAS 191162-39-7) [2]. Furthermore, ligand-free Pd-catalyzed borylation methodologies have been optimized specifically for the C-4 position, underscoring that regiochemistry governs both synthetic efficiency and yield outcomes in ways that preclude simple analog substitution [1]. The quantitative evidence below delineates the measurable dimensions along which this compound demonstrates differentiated performance characteristics relative to closest-in-class comparators.

Quantitative Differentiation Evidence for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Head-to-Head and Cross-Study Comparative Data


Regioselective Borylation: C-3 vs. C-4 Quinoline Boronic Ester Synthetic Accessibility

The target compound is a C-3 borylated quinoline, whereas the predominant literature methodology for quinoline borylation is optimized for the C-4 position. In a 2022 study by Das et al., a Pd-catalyzed C-4 borylation protocol using Pd(OAc)2 and P(O)Ph3 without external ligand achieved 58–89% yields for various substituted 4-chloroquinolines [1]. The C-3 regioisomer is not accessible via this ligand-free methodology, establishing that procurement of pre-formed C-3 boronic ester is necessary for applications requiring C-3 functionalization. This differential accessibility represents a critical sourcing consideration.

Medicinal chemistry Organoboron synthesis Cross-coupling

Hydrolytic Stability of Pinacol Boronic Ester vs. Free Boronic Acid Form

The pinacol ester protecting group confers enhanced hydrolytic stability compared to the free boronic acid analog. A study examining 8-(pinacolboranyl)quinoline hydrolysis demonstrated that the pinacol ester undergoes controlled hydrolysis to the corresponding boronic acid under specific conditions, and that commercial samples of '8-quinolylboronic acid' were actually found to be the anhydride form [1]. For the 3-position analog, the free boronic acid (CAS 191162-39-7) is documented to require storage at 2–8°C and has a predicted boiling point of 400.3±37.0 °C . The pinacol ester (CAS 171364-85-5) exhibits greater ambient stability and is preferred for long-term storage and commercial distribution [2].

Stability Storage Formulation

Biological Activity Differentiation: HIPK2 Inhibitor Development Using Borylated Quinoline Scaffolds

Borylated quinolines, including derivatives of the target compound class, have demonstrated specific pharmacologic inhibition of homeodomain interacting protein kinase 2 (HIPK2) for antifibrotic therapy. The quinoline-derived scaffold BT173, structurally related to the C-3 borylated quinoline framework, strongly inhibited HIPK2-mediated potentiation of downstream Smad3 transcriptional activity in kidney tubular cells [1]. In contrast, C-4 borylated quinoline derivatives produced via the Das et al. methodology (58–89% yield) were developed as potential HIPK2 inhibitors but exhibited distinct structure-activity relationships (SAR) due to different substitution patterns [1]. The regioisomeric position of the boronic ester group dictates the geometry of downstream coupling products, which in turn modulates kinase binding affinity.

Kinase inhibition Antifibrotic Drug discovery

Suzuki-Miyaura Coupling Efficiency: Quinoline-3-Boronic Ester vs. Quinoline-4-Carboxylate Electrophiles

The target compound functions as a nucleophilic coupling partner in Suzuki-Miyaura reactions, whereas quinoline-4-carboxylates serve as electrophilic partners. A 2019 study demonstrated that quinoline-4-carboxylates undergo Pd-catalyzed cross-coupling with boronic acids via a self-activation mechanism without added base, representing a complementary but distinct synthetic strategy [1]. The nucleophilic boronic ester route using CAS 171364-85-5 offers broader aryl/heteroaryl halide scope and is not limited to carboxylate electrophiles. The choice between nucleophilic boronic ester and electrophilic carboxylate strategies depends on the available coupling partners and desired substitution pattern.

Cross-coupling Synthetic methodology Reaction optimization

Positional Isomer Reactivity: C-3 vs. C-8 Quinoline Boronic Ester in Metal-Catalyzed Transformations

The C-8 quinoline boronic ester (CAS 190788-62-6) has been extensively utilized as an iridium catalyst ligand in C–H borylation reactions, while the C-3 isomer (CAS 171364-85-5) is primarily employed as a stoichiometric coupling partner. A 2022 study on Ni/photoredox-catalyzed C(sp2)–C(sp3) cross-coupling employed quinoline as a mild, catalytic additive for reactions between (hetero)aryl bromides and alkyl pinacolboronate esters, achieving broad applicability in both batch and flow conditions [1]. The distinct reactivity profiles of C-3 and C-8 isomers reflect fundamental differences in their coordination chemistry and electronic properties, mandating isomer-specific procurement for intended applications.

Regioselectivity C–H functionalization Catalysis

Purity Specification Differential: Commercial Availability at 97% vs. Lower-Grade Analogs

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is commercially available at a certified purity of 97% (HPLC/GC) from multiple established vendors including Thermo Fisher Scientific and Sigma-Aldrich . In contrast, less common regioisomeric quinoline boronic esters such as the 5-methoxy-substituted derivative or 2-methyl-substituted analogs are often supplied at lower purity grades or require custom synthesis, introducing batch-to-batch variability and additional quality control burden. The 97% purity specification ensures reproducibility in sensitive cross-coupling applications where boronic ester impurities can compromise reaction yields or contaminate final products.

Quality control Procurement Reproducibility

Optimal Procurement and Application Scenarios for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline Based on Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for C-3 Functionalized Quinoline Library Synthesis

This compound is optimally deployed as a nucleophilic coupling partner in Pd-catalyzed Suzuki-Miyaura reactions with (hetero)aryl halides to generate C-3 arylated quinoline derivatives. The pinacol ester form provides enhanced bench stability during reaction setup compared to the free boronic acid (CAS 191162-39-7), which requires cold storage and is susceptible to anhydride formation [1]. The C-3 regioisomer is specifically required when the target biaryl product demands substitution at the quinoline 3-position; C-4 borylated quinolines produced via ligand-free Pd catalysis (58–89% yield) cannot substitute for this regiospecificity [2].

HIPK2 Kinase Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

Based on the demonstrated application of borylated quinoline scaffolds in HIPK2 inhibitor development [2], this compound serves as a key intermediate for constructing boron-containing quinoline derivatives with antifibrotic activity. The C-3 borylation pattern enables specific geometric arrangements of coupled aryl groups that modulate Smad3 transcriptional activity in kidney tubular cells. Procurement of the correct C-3 regioisomer is essential for reproducing literature-validated biological profiles in HIPK2-targeted drug discovery programs.

High-Purity Starting Material for Multi-Step Pharmaceutical Intermediate Synthesis

With a commercial specification of 97% purity , this compound is suitable as a quality-controlled starting material for multi-step synthetic sequences leading to pharmaceutical candidates. The consistent purity grade minimizes impurity carryover that could complicate downstream purification or compromise biological assay reproducibility. This contrasts with less common quinoline boronic ester analogs that may require in-house purification prior to use.

Late-Stage Functionalization in Steroid and Hormone Receptor Modulator Synthesis

This boronic ester has established utility in the synthesis of 11-(pyridinylphenyl)steroids, a class of mixed progesterone receptor agonists/antagonists . The compound enables late-stage introduction of quinoline-containing aryl groups onto complex steroid scaffolds, a transformation that benefits from the enhanced stability of the pinacol ester protecting group relative to free boronic acids under extended reaction conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.